2-[12-chloro-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol
Description
This compound features a tricyclic framework comprising an 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene core. Key structural elements include:
- Chlorine atom at position 12, enhancing lipophilicity and influencing intermolecular interactions.
- 4-Methylphenol moiety at position 4, providing phenolic acidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(9-chloro-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c1-12-2-4-19(25)15(8-12)17-10-18-16-9-14(22)3-5-20(16)26-21(24(18)23-17)13-6-7-27-11-13/h2-9,11,18,21,25H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUDGJUSQSZCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[12-chloro-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol typically involves multi-step organic reactions. Key steps may include the formation of the diazatricyclic core through cyclization reactions, the introduction of the thiophene ring via cross-coupling reactions, and the chlorination of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[12-chloro-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diazatricyclic core can be reduced under specific conditions.
Substitution: The chlorinated phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, reduced diazatricyclic derivatives, and substituted phenol derivatives.
Scientific Research Applications
2-[12-chloro-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[12-chloro-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Evidence
Key Observations :
Challenges :
- Introducing the thiophene moiety without side reactions.
- Balancing reactivity of chlorine and methylphenol groups during functionalization.
Bioactivity and Target Interactions (Inferred from )
correlates structural similarity with bioactivity profiles. For the target compound:
- Thiophene Ring : May engage in π-π stacking or sulfur-mediated interactions with proteins, similar to bioactive heterocycles.
- Chlorine Atom : Could enhance binding to hydrophobic pockets in enzymes (e.g., kinases or cytochrome P450 isoforms).
- Tricyclic Core : Likely mimics natural product scaffolds, enabling interference with DNA replication or enzyme function.
Hypothetical Targets :
- Microbial enzymes (via thiophene-mediated disruption).
Physicochemical Properties (Speculative)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
